(2-Methoxy-6-methylphenyl)boronic acid
Overview
Description
(2-Methoxy-6-methylphenyl)boronic acid is an organoboron compound with the molecular formula C8H11BO3. It is a derivative of boronic acid, featuring a methoxy group and a methyl group attached to a phenyl ring. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds .
Mechanism of Action
Target of Action
The primary target of (2-Methoxy-6-methylphenyl)boronic acid is the palladium catalyst in the Suzuki–Miyaura coupling reaction . This reaction is a type of carbon–carbon bond-forming reaction, and the palladium catalyst plays a crucial role in facilitating this process .
Mode of Action
This compound interacts with its target, the palladium catalyst, through a process known as transmetalation . In this process, the boronic acid transfers its organic group, which is formally nucleophilic, to the palladium . This results in the formation of a new palladium-carbon bond .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction, facilitated by this compound, is part of a broader biochemical pathway involving the formation of carbon–carbon bonds . The successful completion of this reaction can lead to the synthesis of a wide range of organic compounds .
Pharmacokinetics
Boronic acids, in general, are known for their stability, ease of preparation, and environmentally benign nature . These properties can potentially influence the bioavailability of this compound.
Result of Action
The primary result of the action of this compound is the formation of a new carbon–carbon bond through the Suzuki–Miyaura coupling reaction . This can lead to the synthesis of a wide variety of organic compounds, depending on the other reactants involved in the reaction .
Action Environment
The action of this compound is influenced by several environmental factors. The Suzuki–Miyaura coupling reaction, in which this compound plays a key role, is known for its mild and functional group tolerant reaction conditions . This means that the reaction can proceed effectively in a wide range of environments . Additionally, the stability of this compound contributes to its efficacy and stability under various environmental conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The primary method for synthesizing (2-Methoxy-6-methylphenyl)boronic acid involves the reaction of 2-methoxy-6-methylphenyl magnesium bromide with trimethyl borate, followed by hydrolysis. This process typically requires an inert atmosphere and low temperatures to prevent unwanted side reactions .
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through the hydroboration of 2-methoxy-6-methylphenyl alkyne using diborane or borane reagents. This method is efficient and scalable, making it suitable for large-scale production
Properties
IUPAC Name |
(2-methoxy-6-methylphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BO3/c1-6-4-3-5-7(12-2)8(6)9(10)11/h3-5,10-11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGKKQSDBNMUTNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC=C1OC)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1567218-43-2 | |
Record name | (2-Methoxy-6-methylphenyl)boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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